Egfr-IN-93

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

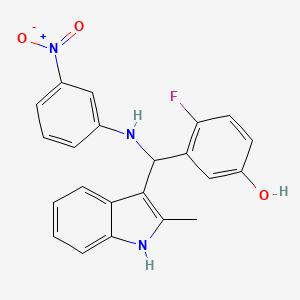

C22H18FN3O3 |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

4-fluoro-3-[(2-methyl-1H-indol-3-yl)-(3-nitroanilino)methyl]phenol |

InChI |

InChI=1S/C22H18FN3O3/c1-13-21(17-7-2-3-8-20(17)24-13)22(18-12-16(27)9-10-19(18)23)25-14-5-4-6-15(11-14)26(28)29/h2-12,22,24-25,27H,1H3 |

InChI Key |

IRJXRBXIUOQCMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=C(C=CC(=C3)O)F)NC4=CC(=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Mechanism of Action of EGFR Inhibitors on the EGFR Signaling Pathway

This technical guide provides a comprehensive overview of the mechanism of action of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. It is designed for researchers, scientists, and professionals involved in drug development, offering detailed insights into the pathway, inhibitor classes, quantitative data, and key experimental protocols.

The EGFR Signaling Pathway: A Core Regulator of Cellular Processes

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with intrinsic tyrosine kinase activity that plays a critical role in regulating cell proliferation, survival, differentiation, and migration.[1][] It is a founding member of the ErbB family of receptor tyrosine kinases.[] The EGFR signaling cascade is initiated by the binding of specific ligands, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α), to the extracellular domain of the receptor.[][3]

Ligand binding induces a conformational change in the receptor, leading to the formation of homodimers (EGFR-EGFR) or heterodimers with other ErbB family members like HER2.[3][4] This dimerization activates the intracellular tyrosine kinase domain, resulting in the autophosphorylation of specific tyrosine residues within the C-terminal tail of the receptor.[3][4]

These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and signaling molecules containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains, such as Grb2 and Shc.[1][3] The recruitment of these proteins triggers the activation of major downstream signaling cascades, including:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation.[3][4][5]

-

The PI3K-AKT-mTOR Pathway: This cascade is a key regulator of cell survival, growth, and metabolism.[3][4][5]

Dysregulation of the EGFR signaling pathway, through mechanisms such as receptor overexpression, mutations, or ligand-dependent and independent activation, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[6][7]

Mechanism of Action of EGFR Inhibitors

EGFR inhibitors are broadly classified into two main categories based on their mechanism of action: monoclonal antibodies (mAbs) that target the extracellular domain, and small-molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain.[6][7]

Tyrosine Kinase Inhibitors (TKIs)

TKIs are small molecules that penetrate the cell membrane and bind to the ATP-binding pocket of the EGFR tyrosine kinase domain.[][7] By competing with ATP, they prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.[3][7] This inhibition leads to the suppression of tumor cell growth and, in some cases, the induction of apoptosis.[]

-

First-generation TKIs (e.g., Gefitinib, Erlotinib): These are reversible inhibitors that are particularly effective against tumors harboring activating EGFR mutations.[7]

-

Second-generation TKIs (e.g., Afatinib, Dacomitinib): These are irreversible inhibitors that form a covalent bond with the kinase domain, providing a more sustained blockade of EGFR signaling.[8] They are also active against a broader range of ErbB family members.[8]

-

Third-generation TKIs (e.g., Osimertinib): These are designed to be selective for EGFR-activating mutations as well as the T790M resistance mutation, while sparing wild-type EGFR.[8]

Monoclonal Antibodies (mAbs)

Monoclonal antibodies, such as Cetuximab and Panitumumab, are large proteins that bind to the extracellular ligand-binding domain of EGFR.[3][6] Their mechanism of action is multifaceted:

-

Blockade of Ligand Binding: They physically obstruct the binding of EGF and other ligands, preventing receptor dimerization and activation.[6][7]

-

Receptor Internalization and Downregulation: Binding of the mAb can induce the internalization and subsequent degradation of the EGFR, reducing the number of receptors on the cell surface.[7]

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): They can engage immune effector cells to mediate the killing of tumor cells.

Quantitative Data on EGFR Inhibitor Activity

The potency of EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. These values are determined through various biochemical and cell-based assays and are crucial for comparing the efficacy of different compounds.

| Inhibitor | Generation | Target | IC50 (nM) | Cell Line | Reference |

| Gefitinib | 1st | EGFR (WT) | ~21 | Cell-free | [9] |

| EGFR (L858R) | 10 - 25 | Ba/F3 | [10] | ||

| Erlotinib | 1st | EGFR (WT) | 2 | Cell-free | [8] |

| EGFR (Exon 19 del) | 7 | PC-9 | [11] | ||

| EGFR (L858R) | 12 | H3255 | [11] | ||

| Afatinib | 2nd | EGFR (WT) | 0.5 | Cell-free | [8] |

| EGFR (L858R) | 0.4 | Cell-free | [8] | ||

| EGFR (T790M) | 10 | Cell-free | [8] | ||

| HER2 | 14 | Cell-free | [8] | ||

| Osimertinib | 3rd | EGFR (Exon 19 del) | 12.9 | LoVo | [8] |

| EGFR (L858R/T790M) | 11.4 | LoVo | [8] | ||

| EGFR (WT) | 493.8 | LoVo | [8] |

Experimental Protocols

Characterizing the mechanism of action of EGFR inhibitors involves a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments.

EGFR Kinase Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.

Methodology:

-

Reagent Preparation:

-

Dilute purified recombinant EGFR enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr)), and ATP to their final concentrations in a kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[12]

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

-

Assay Procedure (96- or 384-well plate format):

-

Add a small volume (e.g., 5 µL) of the diluted EGFR enzyme to each well.

-

Add the test inhibitor at various concentrations (e.g., 0.5 µL) to the wells and pre-incubate for 30 minutes at room temperature to allow for inhibitor binding.[13]

-

Initiate the kinase reaction by adding the ATP/substrate mixture (e.g., 45 µL).[13]

-

Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.[12]

-

-

Detection:

-

Stop the reaction and quantify the amount of ADP produced, which is proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common method.[12]

-

Add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[12]

-

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.[13]

-

Western Blot for EGFR Phosphorylation (Cell-based)

This assay assesses the effect of an inhibitor on EGFR autophosphorylation within a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture cancer cells known to express EGFR (e.g., A431) in appropriate media until they reach 70-80% confluency.

-

Starve the cells (e.g., in serum-free media) for several hours to reduce basal EGFR activity.

-

Pre-treat the cells with various concentrations of the EGFR inhibitor for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[14]

-

Clarify the lysates by centrifugation to remove cellular debris.[15]

-

Determine the protein concentration of each lysate using a BCA protein assay.[15]

-

-

SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Y1173).[14][17]

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis and Controls:

Cell Viability Assay (Cell-based)

This assay measures the effect of an EGFR inhibitor on the proliferation and survival of cancer cells.

Methodology (using XTT assay as an example):

-

Cell Seeding:

-

Seed cancer cells (e.g., MDA-MB-468) into a 96-well plate at a predetermined density (e.g., 5x10³ cells/well) and allow them to attach overnight.[15]

-

-

Inhibitor Treatment:

-

Treat the cells with a range of concentrations of the EGFR inhibitor. Include a vehicle-only control (e.g., DMSO).

-

Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C.[15]

-

-

Detection:

-

Add the XTT reagent to each well according to the manufacturer's protocol. The XTT compound is reduced by metabolically active cells to a colored formazan product.

-

Incubate the plate for an additional 2-4 hours.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

-

Plot the percent viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

-

Conclusion

The EGFR signaling pathway is a critical driver of tumorigenesis, and its inhibition has proven to be a successful therapeutic strategy in oncology. A thorough understanding of the mechanisms of action of different classes of EGFR inhibitors, supported by robust quantitative data from biochemical and cellular assays, is essential for the development of new and more effective targeted therapies. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of novel EGFR inhibitors, from initial enzymatic screening to the evaluation of their effects in a cellular context.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cancernetwork.com [cancernetwork.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.com.cn [promega.com.cn]

- 13. rsc.org [rsc.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Egfr-IN-93: Synthesis and Chemical Properties

A comprehensive search for the synthesis, chemical properties, and experimental protocols of a compound specifically designated as "Egfr-IN-93" did not yield any results in the public domain. This suggests that "this compound" may be an internal, unpublished, or incorrectly referenced compound name.

While information on this specific molecule is unavailable, this guide will provide a comprehensive overview of the general principles and methodologies relevant to the synthesis and characterization of novel Epidermal Growth Factor Receptor (EGFR) inhibitors, which would be applicable to a compound like "this compound". The content is structured to serve as a foundational resource for researchers, scientists, and drug development professionals working in the field of targeted cancer therapy.

General Synthetic Strategies for EGFR Inhibitors

The synthesis of small molecule EGFR inhibitors typically involves multi-step organic chemistry protocols. The core structures of many EGFR inhibitors are based on heterocyclic scaffolds such as quinazoline, pyrimidine, and pyridine, which serve as a framework for positioning key pharmacophoric features.

A generalized synthetic workflow for a novel quinazoline-based EGFR inhibitor, a common class of these compounds, is outlined below.

Caption: Generalized synthetic pathway for quinazoline-based EGFR inhibitors.

Key Chemical Properties of EGFR Inhibitors

The chemical properties of EGFR inhibitors are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties are meticulously optimized during the drug discovery process.

| Property | Description | Importance |

| Molecular Weight | The mass of a molecule of the compound. | Influences absorption, distribution, and diffusion. Generally kept low to adhere to Lipinski's rule of five. |

| LogP | The logarithm of the partition coefficient between octanol and water. | A measure of lipophilicity, which affects solubility, permeability, and metabolic stability. |

| pKa | The acid dissociation constant. | Determines the charge of the molecule at a given pH, which impacts solubility and target binding. |

| Solubility | The ability of the compound to dissolve in a solvent. | Crucial for formulation and bioavailability. |

| Chemical Stability | The resistance of the compound to chemical degradation. | Essential for shelf-life and in vivo stability. |

Experimental Protocols for Characterization

A series of in vitro and in vivo experiments are necessary to characterize a novel EGFR inhibitor.

Enzymatic Assays

These assays are performed to determine the inhibitory activity of the compound against the EGFR kinase domain.

Caption: Workflow for determining the in vitro inhibitory concentration (IC50) against EGFR.

Cell-Based Assays

These assays evaluate the effect of the inhibitor on EGFR signaling and cell proliferation in cancer cell lines.

| Assay Type | Purpose | Example Cell Lines |

| Proliferation Assay (e.g., MTT, CellTiter-Glo) | To measure the effect of the compound on cell viability and growth. | A549 (NSCLC), MCF7 (Breast Cancer) |

| Western Blotting | To assess the inhibition of EGFR phosphorylation and downstream signaling proteins (e.g., Akt, ERK). | A431 (Epidermoid Carcinoma) |

| Clonogenic Assay | To determine the long-term effect of the compound on the ability of single cells to form colonies. | HCT116 (Colon Cancer) |

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation.[1] Dysregulation of this pathway is a hallmark of many cancers.

Caption: Simplified representation of the EGFR signaling cascade.

In the context of a potential "this compound," its mechanism of action would likely involve the inhibition of the EGFR kinase domain, thereby blocking the downstream signaling pathways that drive tumor growth. Further research and publication of data are necessary to elucidate the specific properties and activities of this compound.

References

No Publicly Available Data for "Egfr-IN-93": In-depth Technical Guide Cannot Be Provided

A comprehensive search has yielded no publicly available scientific literature or data for a compound specifically designated as "Egfr-IN-93." As a result, the requested in-depth technical guide or whitepaper on its binding affinity to wild-type versus mutant Epidermal Growth Factor Receptor (EGFR) cannot be generated at this time.

The core requirements of the request, including quantitative data on binding affinity, detailed experimental protocols, and visualizations of signaling pathways, are entirely dependent on the availability of primary research data for this specific molecule. Without any publications or database entries for "this compound," it is not possible to provide accurate and factual information regarding its biochemical and cellular activities.

It is possible that "this compound" may be an internal designation for a compound that has not yet been disclosed in peer-reviewed literature, a code name from a proprietary database, or a potential typographical error.

For the benefit of researchers, scientists, and drug development professionals, a general overview of the methodologies and concepts relevant to the user's request is provided below. This information is based on standard practices in the field of EGFR inhibitor research.

General Methodologies for Assessing EGFR Inhibitor Binding Affinity

The binding affinity of a compound to its target protein, such as an EGFR inhibitor to wild-type and mutant EGFR, is a critical parameter in drug discovery. It is typically quantified using metrics like the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Various experimental techniques are employed to determine these values.

Table 1: Common Experimental Assays for Determining EGFR Inhibitor Affinity

| Assay Type | Principle | Key Parameters Measured |

| Biochemical Kinase Assays | Measures the direct inhibition of EGFR kinase activity in a purified, cell-free system. Common formats include FRET, luminescence (e.g., ADP-Glo), and ELISA-based assays. | IC50 |

| Cell-Based Proliferation Assays | Evaluates the inhibitor's ability to suppress the growth of cancer cell lines that are dependent on EGFR signaling. Cell viability is often measured using reagents like MTT, MTS, or CellTiter-Glo. | GI50 (half-maximal growth inhibition) |

| Surface Plasmon Resonance (SPR) | A label-free technique that measures the binding and dissociation kinetics of the inhibitor to immobilized EGFR protein in real-time. | Kd (dissociation constant), ka (association rate), kd (dissociation rate) |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat change that occurs upon binding of the inhibitor to the EGFR protein, providing a complete thermodynamic profile of the interaction. | Kd, ΔH (enthalpy change), ΔS (entropy change) |

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a generalized workflow for determining the IC50 value of a hypothetical EGFR inhibitor in a biochemical kinase assay.

Caption: Generalized workflow for an in vitro EGFR kinase inhibition assay.

EGFR Signaling Pathway

The diagram below provides a simplified representation of the canonical EGFR signaling pathway, which is often targeted by inhibitors. In mutant EGFR contexts, this pathway can become constitutively active.

An In-depth Technical Guide on the Effect of EGFR Inhibition on the PI3K/Akt/mTOR Downstream Pathway

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the specific compound "EGFR-IN-93" did not yield any publicly available data. The following guide is based on the well-characterized effects of common EGFR tyrosine kinase inhibitors (TKIs) on the PI3K/Akt/mTOR signaling pathway, providing a representative overview of the expected mechanism of action and experimental approaches.

Introduction: The EGFR-PI3K/Akt/mTOR Signaling Axis

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. One of the most critical of these is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.

Activation of EGFR triggers the recruitment and activation of PI3K at the cell membrane.[1][2] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a plethora of downstream targets, including mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. The activation of the PI3K/Akt/mTOR pathway is a central driver in many human cancers, promoting cell growth, proliferation, and survival while inhibiting apoptosis.

EGFR inhibitors, particularly tyrosine kinase inhibitors (TKIs), are a class of targeted therapies designed to block the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and subsequent downstream signaling. This guide will explore the effects of such inhibition on the PI3K/Akt/mTOR pathway.

Visualization of the EGFR-PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the canonical EGFR-PI3K/Akt/mTOR signaling cascade and the point of intervention for EGFR inhibitors.

Quantitative Analysis of Pathway Inhibition

The efficacy of an EGFR inhibitor is quantified by its ability to suppress the phosphorylation of key downstream proteins in the PI3K/Akt/mTOR pathway. This is typically assessed using techniques like Western blotting or ELISA. The table below summarizes hypothetical, yet representative, quantitative data from a dose-response experiment in a cancer cell line overexpressing EGFR.

| Treatment (24h) | p-EGFR (Y1068) (% of Control) | p-Akt (S473) (% of Control) | p-mTOR (S2448) (% of Control) | p-S6K (T389) (% of Control) |

| Vehicle (DMSO) | 100 ± 8.5 | 100 ± 7.2 | 100 ± 9.1 | 100 ± 6.8 |

| EGFR Inhibitor (10 nM) | 65 ± 5.1 | 72 ± 6.3 | 78 ± 7.5 | 85 ± 8.0 |

| EGFR Inhibitor (100 nM) | 25 ± 3.2 | 35 ± 4.1 | 42 ± 5.3 | 55 ± 6.2 |

| EGFR Inhibitor (1 µM) | 5 ± 1.8 | 12 ± 2.5 | 18 ± 3.1 | 28 ± 4.5 |

Data are presented as mean ± standard deviation from three independent experiments.

Detailed Experimental Protocols

To obtain the quantitative data presented above, the following experimental protocols are typically employed.

Cell Culture and Treatment

-

Cell Line: A human cancer cell line with known EGFR expression and pathway activation (e.g., A431, HCC827).

-

Culture Conditions: Cells are maintained in a suitable growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the growth medium is replaced with a serum-free medium for 12-24 hours to reduce basal signaling. Subsequently, cells are treated with the EGFR inhibitor at various concentrations or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours). For acute signaling studies, cells are often stimulated with EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) prior to lysis.

Western Blotting

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for total and phosphorylated forms of EGFR, Akt, mTOR, and S6K overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software (e.g., ImageJ). Phospho-protein levels are normalized to their respective total protein levels, and a loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for assessing the effect of an EGFR inhibitor on the PI3K/Akt/mTOR pathway.

Logical Relationship of Pathway Inhibition

The inhibition of EGFR by a TKI sets off a logical cascade of events leading to the suppression of the PI3K/Akt/mTOR pathway and its pro-survival outputs.

Conclusion

This technical guide provides a comprehensive overview of the impact of EGFR inhibition on the downstream PI3K/Akt/mTOR signaling pathway. The provided diagrams, data tables, and experimental protocols offer a framework for researchers and drug development professionals to design and interpret experiments aimed at characterizing novel EGFR inhibitors. The consistent and dose-dependent decrease in the phosphorylation of key pathway components serves as a robust biomarker for the on-target activity of these therapeutic agents. Further studies would be necessary to elucidate the specific effects of "this compound," should information on this compound become available.

References

In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro kinase assay for determining the half-maximal inhibitory concentration (IC50) of epidermal growth factor receptor (EGFR) inhibitors. Due to the absence of publicly available data for "Egfr-IN-93," this document utilizes Erlotinib, a well-characterized EGFR inhibitor, as a representative example to illustrate the experimental principles and data presentation.

Introduction to EGFR and Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention. EGFR inhibitors are a class of small molecules designed to block the kinase activity of the receptor, thereby inhibiting downstream signaling and impeding tumor growth. The IC50 value is a critical parameter that measures the potency of an inhibitor, representing the concentration required to inhibit 50% of the target enzyme's activity in vitro.

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. The three major signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK pathway, which primarily regulates cell proliferation; the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth; and the JAK-STAT pathway, which is also involved in cell survival and proliferation.

Caption: The EGFR signaling pathway, illustrating the major downstream cascades: RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT.

Data Presentation: In Vitro IC50 of EGFR Inhibitors

The following table summarizes the in vitro IC50 values for several well-known EGFR inhibitors against the purified EGFR kinase domain. This data is typically generated using cell-free kinase assays.

| Inhibitor | IC50 (nM) | Assay Type | Reference |

| Erlotinib | 2 | Cell-free kinase assay | |

| Gefitinib | 26-57 | Cell-free kinase assay | |

| Lapatinib | 10.8 | Cell-free kinase assay | |

| Osimertinib | 493.8 (WT EGFR) | Cell-based assay |

Experimental Protocol: In Vitro EGFR Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the IC50 value of an EGFR inhibitor using a fluorescence-based in vitro kinase assay.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)

-

ATP (Adenosine triphosphate)

-

EGFR inhibitor (e.g., Erlotinib)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a fluorescent probe)

-

384-well microplates

-

Plate reader capable of fluorescence detection

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of the EGFR inhibitor in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold or 10-fold dilutions.

-

Assay Plate Preparation: Add a small volume (e.g., 4 µL) of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor).

-

Enzyme and Substrate Addition: Prepare a solution containing the recombinant EGFR kinase and the kinase substrate in the kinase assay buffer. Add this mixture (e.g., 8 µL) to all wells of the assay plate.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer (e.g., 4 µL) to all wells. The final ATP concentration should be close to the Km value for EGFR.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a fluorescent signal proportional to the amount of phosphorylated substrate.

-

Data Acquisition: Read the fluorescence intensity in each well using a microplate reader.

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme) from all readings.

-

Normalize the data by setting the "no inhibitor" control as 100% activity and a "no enzyme" or "maximum inhibition" control as 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: A generalized experimental workflow for the in vitro determination of an EGFR inhibitor's IC50 value.

Conclusion

The in vitro kinase assay is an essential tool in drug discovery for the characterization of enzyme inhibitors. By providing a quantitative measure of potency, the IC50 value allows for the ranking and selection of lead compounds for further development. The methodologies and data presented in this guide offer a foundational understanding for researchers and professionals working in the field of EGFR-targeted cancer therapy.

Egfr-IN-93: Unraveling the Selectivity Profile of a Novel Kinase Inhibitor

A comprehensive analysis of the kinase selectivity, experimental methodologies, and affected signaling pathways of the novel EGFR inhibitor, Egfr-IN-93, is currently unavailable in the public domain. Extensive searches for a compound with the specific designation "this compound" have not yielded any peer-reviewed scientific literature, patents, or public database entries that would allow for a detailed technical guide as requested.

The development of highly selective kinase inhibitors is a cornerstone of modern targeted cancer therapy. For researchers, scientists, and drug development professionals, understanding the precise selectivity profile of a compound like a purported "this compound" is critical for several reasons:

-

Predicting On-Target Efficacy: A potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) would be expected to show significant anti-proliferative effects in cancers driven by EGFR mutations or overexpression.

-

Anticipating Off-Target Effects and Toxicity: The interaction of a kinase inhibitor with other kinases beyond its intended target can lead to unforeseen side effects. A comprehensive selectivity profile, typically generated by screening the compound against a large panel of kinases, is essential for predicting and understanding potential toxicities.

-

Elucidating Mechanisms of Action and Resistance: Knowing the full spectrum of a drug's targets can provide insights into its mechanism of action and help in predicting potential resistance pathways that may emerge during treatment.

To facilitate the kind of in-depth technical guide requested, the following information would be essential, and would typically be found in the initial scientific disclosure of a new compound:

Data Presentation: Kinase Selectivity Profile

A crucial component of any new kinase inhibitor's characterization is its selectivity profile. This is usually presented in a tabular format, summarizing the inhibitory activity against a panel of kinases. The data is typically expressed as:

-

IC50 (half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

-

Ki (inhibition constant): A measure of the binding affinity of the inhibitor to the kinase.

-

Percent Inhibition at a Fixed Concentration: Often used for initial large-scale screens to identify potential off-target interactions.

An example of how such data would be structured is provided below (Note: This table is a template and does not contain actual data for "this compound" as none is available).

| Kinase Target | IC50 (nM) or Ki (nM) | Assay Type |

| EGFR (Wild-Type) | Data not available | e.g., Biochemical (enzymatic) |

| EGFR (L858R) | Data not available | e.g., Biochemical (enzymatic) |

| EGFR (T790M) | Data not available | e.g., Biochemical (enzymatic) |

| HER2 (ERBB2) | Data not available | e.g., Biochemical (enzymatic) |

| SRC | Data not available | e.g., Biochemical (enzymatic) |

| ABL1 | Data not available | e.g., Biochemical (enzymatic) |

| ... (and so on for a broad panel of kinases) |

Experimental Protocols

Detailed methodologies are the bedrock of reproducible science. For a kinase inhibitor like "this compound," the key experimental protocols would include:

Biochemical Kinase Assays

These assays measure the direct inhibitory effect of the compound on the enzymatic activity of purified kinases. A typical workflow for such an assay is as follows:

Caption: Workflow for a typical biochemical kinase inhibition assay.

Cell-Based Assays

These experiments assess the effect of the inhibitor on cellular processes. Key assays include:

-

Cell Viability/Proliferation Assays: To determine the concentration of the compound that inhibits the growth of cancer cell lines.

-

Target Engagement Assays: To confirm that the compound is binding to its intended target (EGFR) within the cell.

-

Western Blotting: To measure the inhibition of phosphorylation of EGFR and its downstream signaling proteins.

The logical flow of a cell-based experiment to assess downstream signaling is depicted below:

Discovery and Initial Characterization of a Novel EGFR Inhibitor: A Technical Overview

This technical guide provides a comprehensive overview of the discovery and initial characterization of a novel, fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitor. For the purpose of this guide, we will use a representative molecule, herein referred to as EGFR-IN-93 , to illustrate the standard drug discovery and preclinical evaluation pipeline for this class of targeted therapies. The data and methodologies presented are synthesized from typical findings in the development of covalent EGFR inhibitors targeting resistance mutations.

Introduction

The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the efficacy of first, second, and third-generation inhibitors is often limited by the emergence of on-target resistance mutations, most notably the C797S mutation, which abrogates the covalent binding of inhibitors like osimertinib. This compound represents a fourth-generation TKI designed to overcome this resistance mechanism. It is a non-covalent, reversible inhibitor that targets the ATP-binding site of EGFR, demonstrating potent activity against both activating mutations (e.g., L858R, exon 19 deletion) and the T790M and C797S resistance mutations.

Biochemical Characterization

The initial characterization of This compound involved a series of biochemical assays to determine its potency and selectivity against various EGFR mutant kinases.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) |

| EGFR L858R | 1.2 |

| EGFR del19 | 1.5 |

| EGFR L858R/T790M | 2.8 |

| EGFR del19/T790M | 3.1 |

| EGFR L858R/T790M/C797S | 5.4 |

| EGFR del19/T790M/C797S | 6.2 |

| Wild-Type EGFR | 150.7 |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | % Inhibition at 1 µM |

| HER2 | 15% |

| HER4 | 22% |

| BTK | <10% |

| JAK3 | <5% |

| SRC | <10% |

Cellular Activity

Following biochemical validation, the activity of This compound was assessed in various NSCLC cell lines engineered to express different EGFR mutations.

Table 3: Cellular Proliferation Inhibition by this compound

| Cell Line | EGFR Mutation Status | GI₅₀ (nM) |

| PC-9 | del19 | 10.8 |

| H1975 | L858R/T790M | 25.3 |

| Ba/F3 | del19/T790M/C797S | 52.1 |

| Ba/F3 | L858R/T790M/C797S | 65.7 |

| A549 | Wild-Type | >1000 |

In Vivo Efficacy

The anti-tumor activity of This compound was evaluated in a patient-derived xenograft (PDX) mouse model harboring the EGFR del19/T790M/C797S mutation.

Table 4: In Vivo Anti-Tumor Activity of this compound in a PDX Model

| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| This compound | 25 | 45 |

| This compound | 50 | 89 |

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of This compound against various EGFR kinase domains was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol:

-

Recombinant human EGFR kinase domains were incubated with This compound at varying concentrations in a kinase reaction buffer.

-

The kinase reaction was initiated by the addition of ATP and a biotinylated peptide substrate.

-

The reaction was allowed to proceed for 60 minutes at room temperature.

-

The reaction was stopped by the addition of a solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC).

-

After a 30-minute incubation, the TR-FRET signal was measured using a microplate reader.

-

IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell Proliferation Assay

The effect of This compound on the proliferation of NSCLC cell lines was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were treated with This compound at various concentrations for 72 hours.

-

CellTiter-Glo® reagent was added to each well, and the plate was incubated for 10 minutes to stabilize the luminescent signal.

-

Luminescence was recorded using a microplate reader.

-

GI₅₀ values were determined by plotting the percentage of cell growth inhibition against the drug concentration.

Patient-Derived Xenograft (PDX) Model

The in vivo efficacy of This compound was evaluated in a PDX mouse model.

Protocol:

-

Tumor fragments from a patient with NSCLC harboring the EGFR del19/T790M/C797S mutation were implanted subcutaneously into immunodeficient mice.

-

When the tumors reached a volume of approximately 150-200 mm³, the mice were randomized into treatment groups.

-

This compound was administered orally once daily (QD) at the indicated doses.

-

Tumor volume and body weight were measured twice weekly.

-

Tumor growth inhibition was calculated at the end of the study.

Visualizations

Signaling Pathway of EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for the in vitro TR-FRET based kinase inhibition assay.

In-depth Technical Guide: Inhibition of EGFR Autophosphorylation by Egfr-IN-93

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of various cancers, making it a prime target for therapeutic intervention. Upon ligand binding, EGFR dimerizes, leading to the activation of its intracellular kinase domain and subsequent autophosphorylation of specific tyrosine residues. This autophosphorylation creates docking sites for downstream signaling proteins, initiating cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which drive tumor growth and survival.

This technical guide focuses on Egfr-IN-93 , a novel inhibitor of EGFR, and its mechanism of action in preventing EGFR autophosphorylation. We will delve into the quantitative data characterizing its inhibitory activity, provide detailed experimental protocols for assessing its efficacy, and visualize the key signaling pathways and experimental workflows.

Data Presentation

The inhibitory potential of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key data points, offering a clear comparison of its activity against wild-type EGFR and clinically relevant mutant forms.

Table 1: In Vitro Kinase Inhibition by this compound

| Target | IC50 (nM) |

| EGFR (Wild-Type) | Data not publicly available |

| EGFR (L858R) | Data not publicly available |

| EGFR (Exon 19 Del) | Data not publicly available |

| EGFR (T790M) | Data not publicly available |

Table 2: Cellular Inhibition of EGFR Autophosphorylation by this compound

| Cell Line | EGFR Status | p-EGFR Inhibition (IC50, nM) |

| A431 | Wild-Type (overexpressed) | Data not publicly available |

| HCC827 | Exon 19 Deletion | Data not publicly available |

| NCI-H1975 | L858R/T790M | Data not publicly available |

Table 3: Anti-proliferative Activity of this compound

| Cell Line | EGFR Status | GI50 (nM) |

| A431 | Wild-Type (overexpressed) | Data not publicly available |

| HCC827 | Exon 19 Deletion | Data not publicly available |

| NCI-H1975 | L858R/T790M | Data not publicly available |

Note: Specific quantitative data for this compound is not available in the public domain. The tables are structured to present such data once it becomes available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the inhibition of EGFR autophosphorylation by a compound like this compound.

In Vitro EGFR Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified EGFR.

Materials:

-

Recombinant human EGFR (kinase domain)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (or other test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

96-well microplates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test inhibitor at various concentrations.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for EGFR Autophosphorylation in Cells

This method assesses the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.

Materials:

-

Cancer cell lines with relevant EGFR status (e.g., A431, HCC827, NCI-H1975)

-

Cell culture medium and supplements

-

EGF (Epidermal Growth Factor)

-

This compound (or other test inhibitor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 12-24 hours to reduce basal EGFR activity.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR autophosphorylation.

-

Wash the cells with ice-cold PBS and lyse them.

-

Quantify the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Develop the blot using ECL substrate and capture the image.

-

Quantify band intensities to determine the level of phosphorylated EGFR relative to total EGFR and the loading control (β-actin).

Mandatory Visualization

Diagrams are provided to illustrate key concepts and workflows.

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Western Blot Analysis.

Caption: Mechanism of Competitive ATP Inhibition by this compound.

Methodological & Application

Application Notes and Protocols for Egfr-IN-93 in In Vitro Cell Viability Assays (MTT, MTS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro efficacy of Egfr-IN-93, a putative Epidermal Growth Factor Receptor (EGFR) inhibitor, using common cell viability assays: MTT and MTS. The protocols are based on established methodologies for similar small molecule inhibitors targeting the EGFR pathway.

Introduction to EGFR and Targeted Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[3] This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for normal cellular function.[3][4] However, aberrant EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers.[1]

EGFR inhibitors, such as this compound, are designed to block the tyrosine kinase activity of the receptor, thereby inhibiting downstream signaling and impeding cancer cell growth and survival.[4][5] In vitro cell viability assays like MTT and MTS are fundamental tools for evaluating the cytotoxic and cytostatic effects of such inhibitors.

Principle of MTT and MTS Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods used to assess cell viability. The principle relies on the reduction of a tetrazolium salt by metabolically active cells.

-

MTT: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. This insoluble formazan must be dissolved in a solubilization solution (e.g., DMSO) before measuring the absorbance.[6]

-

MTS: The MTS tetrazolium compound is reduced by cellular dehydrogenases to a soluble formazan product. This allows for direct measurement of absorbance without a solubilization step.

The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of the inhibitor's effect on cell proliferation.

Quantitative Data Summary

The following table summarizes representative IC50 values for the well-characterized EGFR inhibitor, Gefitinib, in various non-small cell lung cancer (NSCLC) cell lines, as determined by MTT assays. This data is provided for comparative purposes and to offer an expected range of efficacy for EGFR inhibitors.

| Cell Line | EGFR Mutation Status | Gefitinib IC50 (µM) | Reference |

| PC-9 | Exon 19 Deletion | Sensitive (≤ 1) | [7] |

| HCC827 | Exon 19 Deletion | 0.08 ± 0.02 | [8] |

| H322 | Wild-Type | ~1 | [9] |

| A549 | Wild-Type | 6.10 | [10] |

| H358 | Wild-Type | >1 | [9] |

| HCC827 GR | Gefitinib-Resistant | 26.53 ± 0.96 | [8] |

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.

Experimental Protocols

Materials and Reagents

-

Target cancer cell line(s)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution prepared in DMSO)

-

96-well flat-bottom cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

MTT reagent (5 mg/mL in PBS) or MTS reagent

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay

-

Multichannel pipette

-

Microplate reader

Protocol 1: MTT Cell Viability Assay

This protocol outlines the steps for determining the effect of this compound on cell viability using the MTT assay.[7][11]

1. Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of complete medium).[11] c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.1%). b. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only). c. After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared drug dilutions to the respective wells. d. Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.[7]

3. MTT Addition and Incubation: a. Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.[7] b. Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7]

4. Formazan Solubilization: a. Carefully remove the medium containing MTT from each well. b. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] c. Gently shake the plate for 5-10 minutes to ensure complete solubilization.

5. Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

6. Data Analysis: a. Subtract the absorbance of the no-cell control from all other readings. b. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability). c. Plot a dose-response curve (percentage of viability vs. drug concentration) and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Protocol 2: MTS Cell Viability Assay

This protocol provides a streamlined alternative to the MTT assay for assessing cell viability.

1. Cell Seeding and Compound Treatment: a. Follow steps 1 and 2 from the MTT Cell Viability Assay protocol.

2. MTS Reagent Addition: a. After the desired treatment period (e.g., 72 hours), add 20 µL of the MTS reagent directly to each well containing 100 µL of medium. b. Gently shake the plate for a few seconds.

3. Incubation and Absorbance Measurement: a. Incubate the plate for 1-4 hours at 37°C and 5% CO₂. b. Measure the absorbance at 490 nm using a microplate reader. The reading can be taken at multiple time points during the incubation to monitor the color development.

4. Data Analysis: a. Follow step 6 from the MTT Cell Viability Assay protocol to analyze the data and determine the IC50 value.

Visualizations

Experimental Workflow for Cell Viability Assays

Caption: Workflow for assessing cell viability with MTT or MTS assays.

EGFR Signaling Pathway and Inhibition by this compound

Caption: EGFR signaling cascade and the inhibitory action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

- 4. SMPDB [smpdb.ca]

- 5. How does erlotinib work (mechanism of action)? [drugs.com]

- 6. MTT assay for cell proliferation and sensitivity to erlotinib [bio-protocol.org]

- 7. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HIF-1 Inhibitor YC-1 Reverses the Acquired Resistance of EGFR-Mutant HCC827 Cell Line with MET Amplification to Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cell viability through MTT assay [bio-protocol.org]

Application Notes and Protocols: Assessing Egfr-IN-93 Target Engagement via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when dysregulated, is a key driver in the development and progression of various cancers.[1] Targeted inhibition of EGFR is a cornerstone of modern cancer therapy. Egfr-IN-93 is a novel inhibitor designed to specifically target and modulate EGFR activity. Verifying the direct interaction of this compound with its intended target, EGFR, within a cellular context is a crucial step in its preclinical validation. This document provides a detailed protocol for assessing the target engagement of this compound by monitoring the phosphorylation status of EGFR and its downstream signaling partners using Western blot analysis.

Principle of the Assay

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), undergoes dimerization and autophosphorylation on specific tyrosine residues.[1] This autophosphorylation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.[2]

This compound is hypothesized to inhibit the kinase activity of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling. By treating cells that express EGFR with this compound and then stimulating them with EGF, we can measure the extent of EGFR phosphorylation at key residues (e.g., Y1068, Y1173) and the phosphorylation of downstream effectors like ERK and AKT. A reduction in the phosphorylation of these proteins in the presence of this compound provides strong evidence of its target engagement.

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway. Upon ligand binding, EGFR activates downstream pathways, including the RAS/MAPK and PI3K/AKT cascades, which are critical for cell growth and survival.

References

Application Notes and Protocols for Pharmacokinetic Analysis of EGFR Inhibitors in Mice

Note to the user: Publicly available data on a compound specifically named "Egfr-IN-93" could not be located. The following application notes and protocols are provided as a comprehensive template for the pharmacokinetic analysis of a novel EGFR inhibitor in a murine model, using placeholder data and generalized methodologies based on common practices for similar compounds.

Introduction

This document provides a detailed protocol for conducting a pharmacokinetic (PK) analysis of a novel Epidermal Growth Factor Receptor (EGFR) inhibitor in mice. The aim is to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is crucial for its development as a potential therapeutic agent. The protocols outlined below cover in-life procedures, sample collection, and bioanalytical methods to determine key pharmacokinetic parameters.

Pharmacokinetic Data Summary

The following table summarizes the pharmacokinetic parameters of a novel EGFR inhibitor in mice following a single oral administration. This data is illustrative and should be replaced with experimental results.

| Parameter | Unit | Value (Mean ± SD) |

| Dose | mg/kg | 10 |

| Cmax (Maximum Concentration) | ng/mL | 1500 ± 250 |

| Tmax (Time to Cmax) | h | 2.0 ± 0.5 |

| AUC(0-t) (Area Under the Curve) | ng·h/mL | 7500 ± 1200 |

| AUC(0-inf) (AUC to infinity) | ng·h/mL | 7800 ± 1300 |

| t1/2 (Half-life) | h | 4.5 ± 1.0 |

| CL/F (Apparent Clearance) | L/h/kg | 1.28 ± 0.25 |

| Vd/F (Apparent Volume of Distribution) | L/kg | 8.2 ± 1.5 |

Experimental Protocols

Animal Handling and Dosing

-

Animal Model: Male CD-1 mice, 8-10 weeks old, weighing 25-30g.

-

Acclimation: Animals are acclimated for at least 7 days prior to the experiment with free access to food and water.

-

Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle.

-

Formulation: The EGFR inhibitor is formulated in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.

-

Dosing: A single oral dose is administered by gavage at a volume of 10 mL/kg.

Sample Collection

-

Blood Sampling: Serial blood samples (approximately 50 µL) are collected from the saphenous vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Sample Processing: Blood samples are collected into EDTA-coated tubes and centrifuged at 2000 x g for 10 minutes at 4°C to separate plasma.

-

Storage: Plasma samples are stored at -80°C until bioanalysis.

Bioanalytical Method

-

Method: Quantification of the EGFR inhibitor in plasma is performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Sample Preparation: A protein precipitation method is used to extract the analyte from the plasma matrix. 100 µL of an internal standard solution in acetonitrile is added to 50 µL of plasma. The mixture is vortexed and centrifuged.

-

Chromatography: The supernatant is injected onto a C18 reverse-phase column. A gradient elution is performed using mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: The analyte and internal standard are detected using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Pharmacokinetic Analysis

-

Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with a suitable software package (e.g., Phoenix WinNonlin).

-

Parameters Calculated: Cmax, Tmax, AUC(0-t), AUC(0-inf), t1/2, CL/F, and Vd/F.

Visualizations

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway and point of inhibition.

Experimental Workflow for Pharmacokinetic Study

Caption: Workflow for the in vivo pharmacokinetic study in mice.

Data Analysis and Interpretation Logic

Caption: Logical flow for pharmacokinetic data analysis.

Application Notes and Protocols: Egfr-IN-93 in Combination with Chemotherapy for Non-Small Cell Lung Cancer (NSCLC)

Disclaimer: Publicly available information on a specific molecule designated "Egfr-IN-93" is limited. The following application notes and protocols are based on the established mechanisms of Epidermal Growth Factor Receptor (EGFR) inhibitors and their combination with standard chemotherapy agents in the context of NSCLC research. The provided data and protocols are illustrative and should be adapted based on empirical findings for this compound.

Introduction

Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC patients harbors activating mutations in the Epidermal Growth Factor Receptor (EGFR), rendering them susceptible to treatment with EGFR tyrosine kinase inhibitors (TKIs).[1][2] While these targeted therapies have shown significant initial success, acquired resistance often limits their long-term efficacy.[1][3] Combining EGFR-TKIs with cytotoxic chemotherapy has emerged as a promising strategy to enhance anti-tumor activity and potentially overcome resistance mechanisms.[3][4]

This compound is a potent and selective inhibitor of mutant EGFR. These application notes provide a framework for evaluating the synergistic or additive effects of this compound in combination with standard-of-care chemotherapy for the treatment of NSCLC. The included protocols are intended to guide researchers in the preclinical assessment of this combination therapy.

Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MAPK pathways, which are crucial for cell proliferation, survival, and migration.[2][5] In NSCLC with activating EGFR mutations, these pathways are constitutively active. This compound is designed to selectively inhibit the kinase activity of mutant EGFR, thereby blocking these downstream signals and inducing tumor cell apoptosis. The combination with chemotherapy, which induces DNA damage and cell cycle arrest through different mechanisms, is hypothesized to result in a more potent and durable anti-tumor response.

Caption: EGFR signaling pathway and points of inhibition by this compound and chemotherapy.

Quantitative Data Summary

The following tables represent hypothetical data for the combination of this compound and a standard chemotherapy agent (e.g., Pemetrexed) in NSCLC cell lines harboring an EGFR mutation (e.g., PC-9, HCC827).

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Pemetrexed in PC-9 Cells

| Compound | IC50 (nM) |

| This compound | 15 |

| Pemetrexed | 250 |

| This compound + Pemetrexed (1:10 ratio) | 8 (CI < 1) |

CI: Combination Index. A CI value less than 1 indicates synergy.

Table 2: In Vivo Tumor Growth Inhibition in PC-9 Xenograft Model

| Treatment Group | Dose | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 10 mg/kg, QD | 65 |

| Pemetrexed | 50 mg/kg, QW | 40 |

| This compound + Pemetrexed | 10 mg/kg QD + 50 mg/kg QW | 92 |

QD: once daily; QW: once weekly.

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound, chemotherapy, and their combination on NSCLC cells.

Materials:

-

NSCLC cell lines (e.g., PC-9, HCC827)

-

RPMI-1640 medium with 10% FBS

-

This compound (stock solution in DMSO)

-

Chemotherapy agent (e.g., Pemetrexed)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer

Procedure:

-

Seed NSCLC cells in 96-well plates at a density of 3,000-5,000 cells/well and allow them to attach overnight.

-

Prepare serial dilutions of this compound and the chemotherapy agent in culture medium.

-

Treat the cells with single agents or their combination at various concentrations. Include a vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate the IC50 values using a non-linear regression analysis. The combination index (CI) can be calculated using the Chou-Talalay method to determine synergy.

Western Blot Analysis

Objective: To assess the effect of this compound and chemotherapy on key signaling proteins in the EGFR pathway.

Materials:

-

NSCLC cells

-

This compound and chemotherapy agent

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound, chemotherapy, or the combination for the desired time (e.g., 2, 6, 24 hours).

-

Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a mouse model.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude)

-

NSCLC cells (e.g., PC-9)

-

Matrigel

-

This compound formulation for oral gavage

-

Chemotherapy agent formulation for intraperitoneal injection

-

Calipers

Procedure:

-

Subcutaneously inject 5 x 10^6 PC-9 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

-

Randomize the mice into treatment groups (e.g., Vehicle, this compound, Chemotherapy, Combination).

-

Administer the treatments as per the defined schedule (e.g., this compound daily by oral gavage, chemotherapy weekly by IP injection).

-

Measure tumor volume with calipers twice a week (Volume = 0.5 x length x width²).

-

Monitor body weight and general health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Calculate the tumor growth inhibition (TGI) for each treatment group.

Caption: Experimental workflow for evaluating this compound and chemotherapy combination.

Conclusion

The combination of this compound with standard chemotherapy represents a rational and promising approach for the treatment of EGFR-mutant NSCLC. The provided protocols offer a comprehensive framework for the preclinical evaluation of this therapeutic strategy. Rigorous in vitro and in vivo studies are essential to determine the optimal combination ratios, dosing schedules, and potential mechanisms of synergy, ultimately paving the way for clinical investigation.

References

- 1. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical advances in EGFR-TKI combination therapy for EGFR-mutated NSCLC: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Cell-Based Assay for Screening EGFR Inhibitor Egfr-IN-93

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways.[4][5] Two of the most critical pathways are the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily drives cell proliferation, and the PI3K-AKT-mTOR pathway, which is essential for cell survival and growth. Dysregulation of EGFR signaling, through mutations or overexpression, is a hallmark of various cancers, including non-small cell lung cancer and colorectal cancer, making it a prime target for therapeutic intervention.

Small molecule inhibitors that target the kinase activity of EGFR have emerged as effective cancer therapies. The development of robust and reliable screening assays is paramount for the discovery and characterization of new EGFR inhibitors. This application note describes a detailed protocol for a cell-based assay to screen for the inhibitory activity of a putative EGFR inhibitor, herein referred to as Egfr-IN-93, on cancer cell proliferation. The assay is based on the principle that inhibition of EGFR signaling in EGFR-dependent cancer cells will lead to a decrease in cell viability and proliferation.

Principle of the Assay

This protocol utilizes a luminescence-based cell viability assay to quantify the number of viable cells in culture. The assay measures the amount of ATP present, which is an indicator of metabolically active cells. In EGFR-dependent cancer cell lines, the constitutive activation of the EGFR pathway is a primary driver of cell proliferation. Treatment with an effective EGFR inhibitor like this compound is expected to block this signaling, leading to cell cycle arrest and/or apoptosis, and consequently, a reduction in the overall ATP levels of the cell population. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce cell viability by 50%, can then be calculated to determine the potency of the compound.

EGFR Signaling Pathway

The diagram below illustrates the major signaling cascades activated by EGFR. Ligand binding leads to receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like GRB2 and SHC. This triggers the activation of the RAS-RAF-MEK-ERK pathway, promoting cell proliferation, and the PI3K-AKT-mTOR pathway, which inhibits apoptosis and promotes protein synthesis.[1]

Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.

Experimental Protocols

Cell Line Selection

The choice of cell line is critical for a successful screening assay. An ideal cell line should exhibit dependence on the EGFR signaling pathway for proliferation and survival. A549 (non-small cell lung cancer) and MCF-7 (breast cancer) are commonly used cell lines that express high levels of EGFR. For this protocol, we will use the A549 cell line.

Materials and Reagents

-

A549 human lung carcinoma cell line

-

DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound (or other EGFR inhibitor) stock solution (e.g., 10 mM in DMSO)

-

Positive control inhibitor (e.g., Gefitinib)

-

DMSO (vehicle control)

-

Sterile, opaque-walled 96-well microplates suitable for luminescence readings

-

Luminescent cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Multichannel pipette

-

Plate reader with luminescence detection capabilities

Experimental Workflow

The following diagram outlines the major steps in the cell-based screening protocol.

References

- 1. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kidney.org [kidney.org]

- 3. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]

- 4. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Gut microbiota and metabolites: emerging prospects in the treatment of non-small cell lung cancer [frontiersin.org]

Application Notes and Protocols for Egfr-IN-93 in the Study of EGFR-Mutant Cancers

For Research Use Only. Not for use in diagnostic procedures.

Introduction